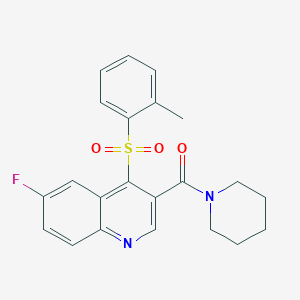
(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone” is a complex organic compound. It’s also known as 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole .
Synthesis Analysis
The synthesis of this compound involves a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The mass spectrum showed a m/z of 428.11 [M+H]+, calculated for C22H19ClFN3O: M+H 428.10 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . After completion of the reaction, the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .科学的研究の応用
Novel Derivatives as 5-HT1A Receptor Agonists
Research by Vacher et al. (1999) focused on the development of novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors. They found that incorporating a fluorine atom, as in the structure of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone, resulted in enhanced 5-HT1A agonist activity, particularly when the fluorine was located at the C-4 position of the piperidine ring. This research suggests the potential use of these compounds in the treatment of depression (Vacher et al., 1999).
Anti-Tubercular Activities
Mefloquine derivatives, including those with structural similarities to (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone, have been studied for their anti-tubercular activities. Wardell et al. (2011) reported on the crystal structures and anti-tubercular activities of such compounds, indicating their potential as therapeutic agents against tuberculosis (Wardell et al., 2011).
Tubulin Polymerization Inhibitors
Compounds structurally related to (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone have been investigated for their role as tubulin polymerization inhibitors. Srikanth et al. (2016) found that certain quinoline derivatives demonstrated significant antiproliferative activity against various human cancer cell lines. These findings suggest the potential application of such compounds in cancer therapy (Srikanth et al., 2016).
Antibacterial Efficacy
Naeem et al. (2016) highlighted the synthesis and antibacterial activity of novel quinolone analogues, including structures similar to (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone. These compounds have shown enhanced activity against different bacterial diseases, with the variation at the C-6 and C-8 positions, such as the addition of a fluorine atom, being particularly effective (Naeem et al., 2016).
Fluorescence in Aqueous Media
Hirano et al. (2004) explored the novel stable fluorophore 6-methoxy-4-quinolone, demonstrating strong fluorescence in a wide pH range of aqueous media. This suggests potential applications of (6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone in fluorescence-based biomedical analysis (Hirano et al., 2004).
将来の方向性
The future directions for this compound could involve further exploration of its potential biological activities. The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is the modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
特性
IUPAC Name |
[6-fluoro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVNVLHGPKMDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

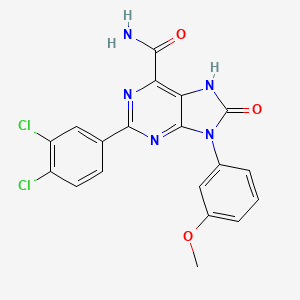



![3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)
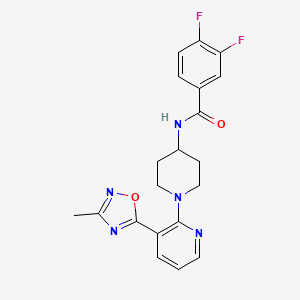


![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)
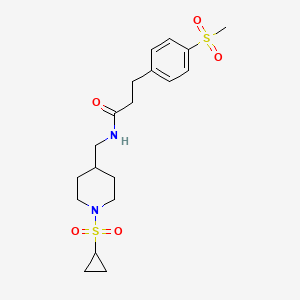
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2818448.png)
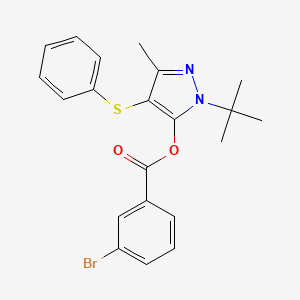
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2818451.png)
![Diethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2818452.png)